molecular formula C12H20O6 B013557 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose CAS No. 4064-06-6

1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

Cat. No.: B013557
CAS No.: 4064-06-6
M. Wt: 260.28 g/mol
InChI Key: POORJMIIHXHXAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose typically involves the reaction of D-galactose with acetone in the presence of an acid catalyst. A common method includes adding sulfuric acid to acetone, maintaining the temperature at 0°C, and then adding D-galactose to the solution. The mixture is stirred for 18 hours at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrates. By forming stable acetal linkages, it prevents unwanted reactions at these sites, allowing for selective modification of other parts of the molecule . This property is particularly useful in the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-alpha-D-glucopyranose
  • 1,2:3,4-Di-O-isopropylidene-alpha-D-mannopyranose
  • 1,2:3,4-Di-O-isopropylidene-alpha-D-fructopyranose

Uniqueness: 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose is unique due to its specific configuration and the stability of its acetal linkages. This stability makes it an excellent protecting group in synthetic chemistry, particularly in the synthesis of complex carbohydrates .

Properties

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORJMIIHXHXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4064-06-6
Record name 1,2:3,4-Di-O-isopropylidene-D-galactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004064066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylidenegalactose
Source DTP/NCI
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Record name 1,2:3,4-di-O-isopropylidene-D-galactopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in scientific research?

A1: 1,2:3,4-Di-O-isopropylidene-D-galactopyranose serves as a valuable building block in carbohydrate chemistry. Its versatility stems from the presence of a reactive primary hydroxyl group while the remaining hydroxyl groups are protected as isopropylidene acetals. This allows for selective chemical transformations, making it a key intermediate in the synthesis of various complex carbohydrates, glycoconjugates, and other biologically relevant molecules. [, , , , , , , , , , , , , , , ]

Q2: Can you describe the structural characterization of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose?

A2:

  • Spectroscopic Data: Characterization typically involves NMR (1H and 13C), confirming the structure and purity. [, ]

Q3: What is the conformational preference of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in solution?

A3: Studies using NMR and molecular modeling techniques have determined that 1,2:3,4-Di-O-isopropylidene-D-galactopyranose primarily adopts a skew-boat conformation in solution. The preferred conformation is influenced by the solvent, with the C6 side chain and hydroxyl group orientation varying between deuteriochloroform, water, toluene, and DMSO. [, ]

Q4: How is 1,2:3,4-Di-O-isopropylidene-D-galactopyranose utilized in polymer chemistry?

A4: This compound serves as a monomer for synthesizing glycopolymers. The reactive hydroxyl group can be modified to introduce polymerizable groups, enabling its incorporation into various polymer architectures, including linear polymers, block copolymers, and hyperbranched polymers. These glycopolymers find applications in drug delivery, biomimetic materials, and biodetection due to their biocompatibility and ability to interact with biological systems. [, , , , , , , ]

Q5: Can 1,2:3,4-Di-O-isopropylidene-D-galactopyranose be used to create stimuli-responsive materials?

A5: Yes, incorporating 1,2:3,4-Di-O-isopropylidene-D-galactopyranose into block copolymers with stimuli-responsive segments, such as poly(N-isopropylacrylamide) or poly(2-(dimethylamino)ethyl methacrylate), enables the creation of materials that respond to changes in temperature or pH. For example, spherical brushes with temperature-responsive properties have been synthesized and their behavior studied using dynamic light scattering and electron microscopy. [, , , ]

Q6: Are there any known applications of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in photodynamic therapy?

A6: Research has explored the use of 1,2:3,4-Di-O-isopropylidene-D-galactopyranose as a building block for synthesizing glycosylated zinc(II) phthalocyanines. These compounds show potential as photosensitizers in photodynamic therapy, exhibiting photocytotoxicity against cancer cell lines. The glycosylation with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose influences the aggregation behavior, cellular uptake, and photodynamic activity of the phthalocyanines. []

Q7: What are the limitations and challenges associated with using 1,2:3,4-Di-O-isopropylidene-D-galactopyranose in research?

A7: While versatile, working with 1,2:3,4-Di-O-isopropylidene-D-galactopyranose requires careful consideration of protecting group strategies. The isopropylidene groups, while offering protection, can be sensitive to acidic conditions and may require selective deprotection or manipulation depending on the desired synthetic outcome. Additionally, the synthesis of complex carbohydrate derivatives often involves multi-step procedures, necessitating optimization and purification at each stage. [, , ]

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